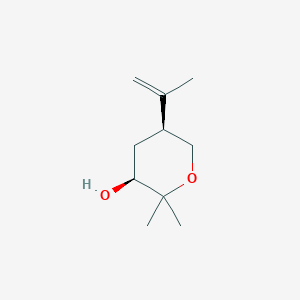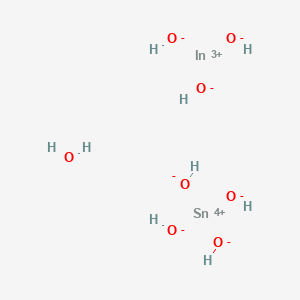
Indium(3+);tin(4+);heptahydroxide;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium(3+);tin(4+);heptahydroxide;hydrate is a complex compound that combines indium and tin ions with hydroxide groups and water molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Indium(3+);tin(4+);heptahydroxide;hydrate typically involves the neutralization of solutions containing indium and tin salts. For example, indium nitrate (In(NO3)3) and tin chloride (SnCl4) can be used as starting materials. The reaction involves the gradual addition of a base, such as sodium hydroxide (NaOH), to the solution containing the metal salts. This results in the formation of a white precipitate, which is then aged to form the desired hydroxide compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled reaction conditions to ensure the purity and consistency of the product. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pH, are crucial for successful industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Indium(3+);tin(4+);heptahydroxide;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The hydroxide groups can be substituted with other ligands, such as carboxylates or acetates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reaction with acetic acid can yield basic acetate salts, while thermal decomposition can produce indium oxide and tin oxide .
Wissenschaftliche Forschungsanwendungen
Indium(3+);tin(4+);heptahydroxide;hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various indium and tin compounds.
Biology: Investigated for its potential use in bioimaging and as a contrast agent.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of catalysts, sensors, and electronic materials
Wirkmechanismus
The mechanism of action of Indium(3+);tin(4+);heptahydroxide;hydrate involves its interaction with molecular targets and pathways within biological systems. The compound can emit Auger electrons, which are useful in medical imaging and therapy. The specific pathways and molecular targets depend on the ligands attached to the indium and tin ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indium(III) hydroxide: Similar in structure but lacks the tin component.
Tin(IV) hydroxide: Contains tin but not indium.
Gallium(III) hydroxide: Similar group 13 metal hydroxide with different properties.
Uniqueness
Indium(3+);tin(4+);heptahydroxide;hydrate is unique due to the combination of indium and tin ions, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications compared to compounds containing only one of these metals .
Eigenschaften
CAS-Nummer |
590381-26-3 |
|---|---|
Molekularformel |
H9InO8Sn |
Molekulargewicht |
370.59 g/mol |
IUPAC-Name |
indium(3+);tin(4+);heptahydroxide;hydrate |
InChI |
InChI=1S/In.8H2O.Sn/h;8*1H2;/q+3;;;;;;;;;+4/p-7 |
InChI-Schlüssel |
TZZBNEDATFATPO-UHFFFAOYSA-G |
Kanonische SMILES |
O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[In+3].[Sn+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12574387.png)
![4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline]](/img/structure/B12574394.png)

![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)
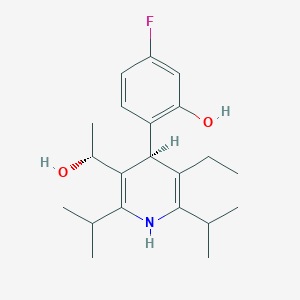

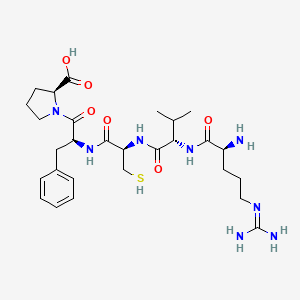
![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)

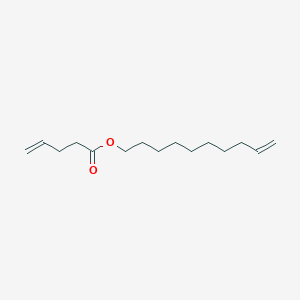
![2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12574462.png)
